6,13-bis(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide is an organic compound with a complex structure that includes a naphthalene core and two 4-methylphenyl groups. This compound is known for its unique electronic properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide typically involves the reaction of naphthalene-1,8:4,5-tetracarboxylic dianhydride with 4-methylaniline. The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the imide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide is used in various scientific research applications:
Chemistry: As an electron-transporting material in organic electronics.
Biology: In the study of molecular interactions and binding affinities.
Industry: Used in the fabrication of organic photovoltaics and thin-film transistors.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate electron transport and influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-1,8:4,5-tetracarboxylic dianhydride
- N,N’-Dioctyl-3,4,9,10-perylenedicarboximide
- 1,8-Naphthalic anhydride
Uniqueness
N,N’-Bis(4-methylphenyl)naphthalene-1,8:4,5-bisdicarbimide is unique due to its specific electronic properties and structural configuration, which make it suitable for specialized applications in organic electronics and other fields.
Properties
IUPAC Name |
6,13-bis(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c1-15-3-7-17(8-4-15)29-25(31)19-11-13-21-24-22(14-12-20(23(19)24)26(29)32)28(34)30(27(21)33)18-9-5-16(2)6-10-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALPDVLWYDXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=C(C=C6)C)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.